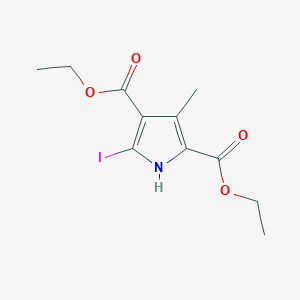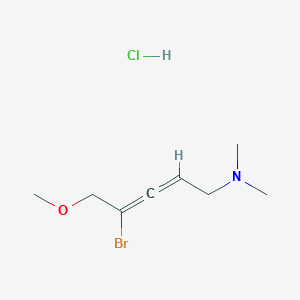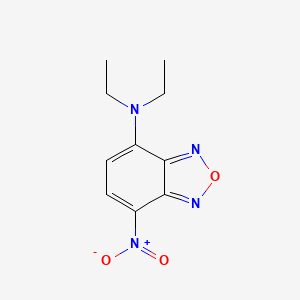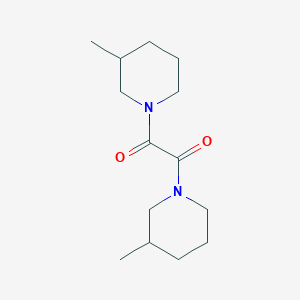![molecular formula C16H23BrN2O3 B5053614 2-(4-bromo-2-methylphenoxy)-N-[3-(morpholin-4-yl)propyl]acetamide](/img/structure/B5053614.png)
2-(4-bromo-2-methylphenoxy)-N-[3-(morpholin-4-yl)propyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-bromo-2-methylphenoxy)-N-[3-(morpholin-4-yl)propyl]acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-2-methylphenoxy)-N-[3-(morpholin-4-yl)propyl]acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Bromination: The starting material, 2-methylphenol, undergoes bromination to introduce a bromine atom at the 4-position, yielding 4-bromo-2-methylphenol.
Etherification: The brominated phenol is then reacted with chloroacetic acid to form 2-(4-bromo-2-methylphenoxy)acetic acid.
Amidation: The final step involves the reaction of 2-(4-bromo-2-methylphenoxy)acetic acid with N-(3-aminopropyl)morpholine under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromo-2-methylphenoxy)-N-[3-(morpholin-4-yl)propyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of iodinated or other substituted derivatives.
Scientific Research Applications
2-(4-bromo-2-methylphenoxy)-N-[3-(morpholin-4-yl)propyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-bromo-2-methylphenoxy)-N-[3-(morpholin-4-yl)propyl]acetamide involves its interaction with specific molecular targets. The bromine atom and morpholine ring play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-6-methoxy-4-({[3-(morpholin-4-yl)propyl]amino}methyl)phenol
- 4-bromo-2-(1-{[3-(morpholin-4-yl)propyl]amino}propyl)phenol
Uniqueness
Compared to similar compounds, 2-(4-bromo-2-methylphenoxy)-N-[3-(morpholin-4-yl)propyl]acetamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromine atom and morpholine ring enhances its potential as a versatile chemical probe and therapeutic agent.
Properties
IUPAC Name |
2-(4-bromo-2-methylphenoxy)-N-(3-morpholin-4-ylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BrN2O3/c1-13-11-14(17)3-4-15(13)22-12-16(20)18-5-2-6-19-7-9-21-10-8-19/h3-4,11H,2,5-10,12H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INKDMCNZAUIOQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)OCC(=O)NCCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(4-methoxyphenyl)-N-[1-(propan-2-yl)piperidin-4-yl]propanamide](/img/structure/B5053544.png)
![2-[(5E)-5-{[4-(3-METHYLBENZOYLOXY)PHENYL]METHYLIDENE}-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETIC ACID](/img/structure/B5053552.png)



![3-[(5-chloro-2-methoxyphenyl)amino]-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5053583.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxopyridazin-1(6H)-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B5053585.png)
![2-bromo-N-[2-(4-isopropylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B5053591.png)
![N-({2-[(4-methoxyphenoxy)acetyl]hydrazino}carbonothioyl)-2,2-dimethylpropanamide](/img/structure/B5053594.png)
![2-methoxy-N'-{4-methoxy-3-[(4-methylphenoxy)methyl]benzylidene}benzohydrazide](/img/structure/B5053595.png)
![1-[1-(4-Bromophenyl)-2,5-dioxopyrrolidin-3-yl]-3-methyl-1-(2-phenylethyl)thiourea](/img/structure/B5053597.png)
![N'-(4-methoxyphenyl)-N-[2-(4-methylanilino)-2-oxoethyl]oxamide](/img/structure/B5053598.png)
![2-methoxy-1-[2-(2-methoxy-4-methylphenoxy)ethoxy]-4-[(E)-prop-1-enyl]benzene](/img/structure/B5053611.png)

